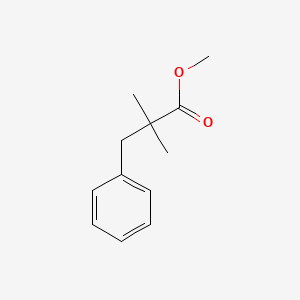

Methyl 2,2-dimethyl-3-phenylpropanoate

Description

Methyl 2,2-dimethyl-3-phenylpropanoate (CAS No. 14248-22-7) is an ester derivative with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . Its structure features a methyl ester group attached to a 2,2-dimethyl-3-phenylpropanoic acid backbone. This compound is primarily utilized in synthetic chemistry, as indicated by its application in organic synthesis protocols . It is stored under dry conditions at 2–8°C, suggesting sensitivity to moisture or thermal degradation .

Properties

IUPAC Name |

methyl 2,2-dimethyl-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,11(13)14-3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHXQYRCZPZNCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372987 | |

| Record name | methyl 2,2-dimethyl-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14248-22-7 | |

| Record name | methyl 2,2-dimethyl-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethyl-3-phenylpropanoate can be synthesized through esterification of 2,2-dimethyl-3-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-dimethyl-3-phenylpropanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 2,2-dimethyl-3-phenylpropanoic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol, 2,2-dimethyl-3-phenylpropanol, using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

Hydrolysis: 2,2-dimethyl-3-phenylpropanoic acid and methanol.

Reduction: 2,2-dimethyl-3-phenylpropanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2,2-dimethyl-3-phenylpropanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its ester functionality makes it a versatile building block for various chemical transformations .

Biology and Medicine: In biological research, this compound can be used as a model ester to study enzymatic hydrolysis and esterification reactions. It also serves as a precursor for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. Its aromatic properties make it valuable in the formulation of perfumes and other scented products .

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-3-phenylpropanoate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Ethyl 2,2-Dimethyl-3-Phenylpropanoate (CAS 94800-92-7)

- Molecular Formula : C₁₃H₁₈O₂

- Molecular Weight : 206.28 g/mol

- Boiling Point : 271.1°C at 760 mmHg

- Density : 0.99 g/cm³

- Key Differences: The ethyl ester variant has a longer alkyl chain (ethyl vs. methyl), increasing its molecular weight and boiling point compared to the methyl ester . Used in industrial and scientific research, with citations in prominent journals like Angewandte Chemie .

tert-Butyl 2,2-Dimethyl-3-Phenylpropanoate (CAS 24549-65-3)

Ethyl 2,2-Dimethyl-3-Oxo-3-Phenylpropanoate (CAS 25491-42-3)

- Molecular Formula : C₁₃H₁₆O₃

- Molecular Weight : 220.26 g/mol

- Boiling Point : 290.6°C at 760 mmHg

- Key Differences: The presence of a ketone group (3-oxo) enhances polarity, increasing boiling point and altering reactivity (e.g., susceptibility to keto-enol tautomerism) . Higher oxygen content may improve solubility in polar solvents compared to non-oxygenated analogs.

Comparative Data Table

Key Findings from Comparative Analysis

Structural Impact on Physical Properties :

- Alkyl chain length (methyl → ethyl → tert-butyl) correlates with increased molecular weight and boiling point .

- The 3-oxo derivative’s ketone group elevates boiling point by ~20°C compared to the ethyl ester, highlighting the role of polar functional groups .

Reactivity and Applications :

- Methyl and ethyl esters are preferred in synthesis due to their balance of reactivity and stability, whereas tert-butyl esters may be used for steric protection .

- The 3-oxo variant’s ketone group enables participation in condensation reactions, expanding its utility in heterocyclic synthesis .

Safety and Handling: Ethyl 2,2-dimethyl-3-phenylpropanoate has detailed safety protocols for industrial use, while the methyl ester requires stringent dry storage .

Biological Activity

Methyl 2,2-dimethyl-3-phenylpropanoate, a compound belonging to the class of esters, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from 2,2-dimethyl-3-phenylpropanoic acid. Its structure includes a phenyl group that enhances lipophilicity, allowing for interactions with biological membranes and proteins. The compound's molecular formula is .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The ester functionality allows it to participate in enzymatic reactions and influence various signaling pathways. Notably, similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting cytokine production in immune cells.

Anti-Cytokine Effects

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (a derivative) demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6, IL-1β, IL-8, and TNF-α in lipopolysaccharide (LPS)-stimulated THP-1 cells and human peripheral blood mononuclear cells (PBMCs) . This suggests that this compound may share similar properties.

Antiproliferative Activity

In research focused on histone deacetylase inhibitors (HDACIs), derivatives of this compound exhibited notable antiproliferative effects against various cancer cell lines. Compounds synthesized from this parent structure showed IC50 values ranging from 0.12 mg/mL to 0.69 mg/mL against HeLa cells . This indicates a potential role in cancer therapy.

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other related esters and compounds:

Case Studies and Research Findings

- Cytokine Inhibition Study : A study investigated the effects of methyl derivatives on cytokine production in LPS-stimulated macrophage-like cells. The results indicated that these compounds significantly reduced the levels of IL-6 and TNF-alpha, suggesting a mechanism involving the NF-kB signaling pathway .

- Antiproliferative Effects : Another study synthesized various derivatives of this compound and tested their effects on cancer cell lines. The results showed that certain modifications enhanced their potency as HDAC inhibitors, highlighting their potential use in cancer treatment .

Q & A

Q. How can I optimize the synthesis of methyl 2,2-dimethyl-3-phenylpropanoate for high yields?

Methodological Answer:

- Reagent Selection : Use esterification of 2,2-dimethyl-3-phenylpropanoic acid with methanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Monitor reaction progress via TLC or GC-MS.

- Temperature Control : Maintain reflux conditions (typically 60–80°C) to accelerate esterification while avoiding side reactions.

- Workup : Neutralize the catalyst with NaHCO₃, extract with ethyl acetate, and purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate).

- Yield Improvement : Pre-dry reactants and solvents (e.g., molecular sieves) to minimize hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm ester functionality and substituent positions. For example, the methyl ester group (OCH₃) typically resonates at ~3.6 ppm in ¹H NMR, and quaternary carbons (C-2 dimethyl groups) appear at ~25–30 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (M.W. 192.25) and fragmentation patterns.

- Elemental Analysis : Confirm purity (>98%) by matching experimental C, H, and O percentages to theoretical values .

Q. How should this compound be stored to ensure stability during long-term experiments?

Methodological Answer:

- Storage Conditions : Seal in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Store at 2–8°C to minimize thermal degradation.

- Handling Precautions : Avoid exposure to moisture or strong bases to prevent ester hydrolysis. Regularly verify purity via HPLC or NMR .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., missing NMR peaks) be resolved for derivatives of this compound?

Methodological Answer:

- Dynamic Effects : Missing peaks (e.g., C4Im in ) may arise from rapid proton exchange or symmetry. Use low-temperature NMR (−40°C) or deuterated solvents (CD₃OD) to slow exchange rates.

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to assign overlapping signals. For chiral derivatives, compare experimental optical rotation ([α]D) with literature values .

Q. What strategies are effective in analyzing impurities in pharmaceutical-grade batches of this ester?

Methodological Answer:

- Impurity Profiling : Use HPLC with a C18 column (UV detection at 254 nm) and reference standards (e.g., ’s impurities A–F).

- Quantitative Analysis : Calibrate using spiked samples to detect trace impurities (<0.1%).

- Structural Elucidation : Couple LC-MS/MS to identify impurities (e.g., hydrolysis byproducts like 2,2-dimethyl-3-phenylpropanoic acid) .

Q. How can reaction mechanisms involving this ester be validated under varying conditions?

Methodological Answer:

- Isotopic Labeling : Introduce deuterium at the α-position to track hydrogen transfer in reduction/oxidation reactions (e.g., ).

- Kinetic Studies : Monitor reaction rates via in situ IR spectroscopy. For example, ester hydrolysis rates can be quantified by tracking carbonyl absorption (1700–1750 cm⁻¹) .

- Computational Modeling : Use DFT calculations (Gaussian or ORCA) to predict transition states and regioselectivity in nucleophilic attacks .

Q. What approaches are used to study its potential biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- In Vitro Assays : Screen against target enzymes (e.g., proteases) using fluorogenic substrates. Measure IC₅₀ values via dose-response curves.

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes to active sites.

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Data Contradiction & Advanced Design

Q. How to address discrepancies in reported boiling points or solubility data?

Methodological Answer:

- Reproducibility Checks : Verify experimental setups (e.g., vacuum distillation vs. ambient pressure).

- Solubility Testing : Use the "shake-flask method" in solvents like DMSO, EtOH, or hexane. Compare with computational predictions (LogP via ChemDraw) .

3.2 Designing enantioselective synthesis routes for chiral analogs of this compound

Methodological Answer:

- Chiral Catalysts : Use (S)-BINAP or Jacobsen’s catalyst for asymmetric hydrogenation.

- Resolution Techniques : Employ chiral HPLC columns (Chiralpak IA/IB) or enzymatic resolution (e.g., lipases) to separate enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.